molecular formula C11H14N2O4 B14724153 Carbamic acid, phenyl-, (1-methyl-2-nitropropyl) ester CAS No. 6526-61-0

Carbamic acid, phenyl-, (1-methyl-2-nitropropyl) ester

Cat. No.: B14724153
CAS No.: 6526-61-0
M. Wt: 238.24 g/mol
InChI Key: UYTRXLZRHNDHHY-UHFFFAOYSA-N
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Description

Carbamic acid, phenyl-, (1-methyl-2-nitropropyl) ester is an organic compound with the molecular formula C10H13NO4 It is a derivative of carbamic acid and is characterized by the presence of a phenyl group and a (1-methyl-2-nitropropyl) ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, phenyl-, (1-methyl-2-nitropropyl) ester typically involves the reaction of phenyl isocyanate with (1-methyl-2-nitropropyl) alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction can be represented as follows:

Phenyl isocyanate+(1-methyl-2-nitropropyl) alcoholCarbamic acid, phenyl-, (1-methyl-2-nitropropyl) ester\text{Phenyl isocyanate} + \text{(1-methyl-2-nitropropyl) alcohol} \rightarrow \text{this compound} Phenyl isocyanate+(1-methyl-2-nitropropyl) alcohol→Carbamic acid, phenyl-, (1-methyl-2-nitropropyl) ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation of the final product to ensure high purity and yield. Advanced techniques like distillation, crystallization, and chromatography may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, phenyl-, (1-methyl-2-nitropropyl) ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Carbamic acid, phenyl-, (1-methyl-2-nitropropyl) ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, phenyl-, (1-methyl-2-nitropropyl) ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active phenyl carbamate, which can then interact with biological molecules. The nitro group may also play a role in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, phenyl-, methyl ester: Similar structure but with a methyl ester group instead of (1-methyl-2-nitropropyl).

    Carbamic acid, phenyl ester: Lacks the nitro and methyl groups, simpler structure.

    Carbamic acid, ethyl-, 2-(1-methylethyl)phenyl ester: Similar ester group but with different alkyl substitution.

Uniqueness

Carbamic acid, phenyl-, (1-methyl-2-nitropropyl) ester is unique due to the presence of both a nitro group and a (1-methyl-2-nitropropyl) ester group. These functional groups confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

6526-61-0

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

3-nitrobutan-2-yl N-phenylcarbamate

InChI

InChI=1S/C11H14N2O4/c1-8(13(15)16)9(2)17-11(14)12-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,12,14)

InChI Key

UYTRXLZRHNDHHY-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)OC(=O)NC1=CC=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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